molecular formula C10H10N2O2 B13887509 7-methoxy-5-methyl-1H-1,8-naphthyridin-2-one

7-methoxy-5-methyl-1H-1,8-naphthyridin-2-one

Cat. No.: B13887509
M. Wt: 190.20 g/mol
InChI Key: SFUKKMIDSQIVQX-UHFFFAOYSA-N
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Description

7-methoxy-5-methyl-1H-1,8-naphthyridin-2-one is a heterocyclic compound belonging to the naphthyridine family This compound is characterized by its unique structure, which includes a naphthyridine core substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-5-methyl-1H-1,8-naphthyridin-2-one can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols using a water-soluble iridium catalyst under air atmosphere .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-5-methyl-1H-1,8-naphthyridin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the naphthyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include various substituted naphthyridines, which can exhibit different chemical and physical properties based on the nature of the substituents introduced.

Scientific Research Applications

7-methoxy-5-methyl-1H-1,8-naphthyridin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-methoxy-5-methyl-1H-1,8-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-methoxy-5-methyl-1H-1,8-naphthyridin-2-one include:

Uniqueness

What sets this compound apart from its analogs is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups on the naphthyridine core can enhance its stability and potentially improve its interaction with biological targets.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

7-methoxy-5-methyl-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C10H10N2O2/c1-6-5-9(14-2)12-10-7(6)3-4-8(13)11-10/h3-5H,1-2H3,(H,11,12,13)

InChI Key

SFUKKMIDSQIVQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=O)N2)OC

Origin of Product

United States

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